(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid
CAS No.: 1481642-14-1
Cat. No.: VC0152175
Molecular Formula: C21H21NO6
Molecular Weight: 383.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1481642-14-1 |
|---|---|
| Molecular Formula | C21H21NO6 |
| Molecular Weight | 383.4 |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C21H21NO6/c1-27-19(23)11-10-18(20(24)25)22-21(26)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,26)(H,24,25)/t18-/m1/s1 |
| Standard InChI Key | RULINAWEYRMHHQ-GOSISDBHSA-N |
| SMILES | COC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid is a synthetic compound used primarily in peptide synthesis and organic chemistry research. It belongs to a class of compounds protected by the fluoren-9-ylmethoxy carbonyl (Fmoc) group, which is widely used in solid-phase peptide synthesis due to its ease of removal under mild conditions.
Synthesis and Applications
The synthesis of this compound typically involves the reaction of an amino acid with fluoren-9-ylmethoxy carbonyl chloride in the presence of a base. The Fmoc group is easily removable under basic conditions, making it ideal for peptide synthesis.
Synthesis Steps:
-
Preparation of Fmoc Chloride: Synthesis of fluoren-9-ylmethoxy carbonyl chloride.
-
Reaction with Amino Acid: The Fmoc chloride reacts with the appropriate amino acid to form the protected amino acid.
-
Introduction of Methoxy Group: The methoxy functionality is introduced at the 5-position through appropriate chemical transformations.
Applications:
-
Peptide Synthesis: Used as a building block in solid-phase peptide synthesis due to the ease of removal of the Fmoc protecting group.
-
Organic Synthesis: Can be used as an intermediate in the synthesis of more complex organic molecules.
Research Findings
Research on compounds like (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid often focuses on their role in peptide synthesis and their potential applications in drug discovery. The Fmoc protecting group's utility in peptide synthesis is well-documented, with numerous studies highlighting its advantages over other protecting groups .
Key Research Points:
-
Peptide Synthesis Efficiency: The Fmoc group allows for efficient and high-yield peptide synthesis.
-
Chemical Stability: The compound's stability under various chemical conditions is crucial for its applications.
Chemical Reactions:
| Reaction | Conditions | Yield |
|---|---|---|
| Fmoc Protection | Base, e.g., DIPEA | High |
| Methoxy Introduction | Specific reagents, e.g., methanol | Variable |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume